3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-23-18(14-17(22-23)15-6-8-16(20)9-7-15)19(25)21-10-2-3-11-24-12-4-5-13-24/h6-9,14H,4-5,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZYEVIFBJBMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide involves several steps. One common method includes the following steps :
Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: This is achieved by reacting 4-fluorobenzaldehyde with phenylhydrazine in the presence of an acid catalyst.
Formation of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: The carbaldehyde is then subjected to a methylation reaction using methyl iodide and a base.
Coupling with N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]amine: The final step involves coupling the methylated pyrazole with N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Medicine: The compound has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties. It is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it may interact with DNA or RNA, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
The target compound shares a pyrazole-carboxamide scaffold with several analogs, but key differences in substituents influence physicochemical and biological properties:
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group in the target compound and analogs (e.g., ) improves membrane permeability and binding affinity via hydrophobic and electrostatic interactions.
- Carboxamide vs. Thioamide : Thioamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity but lower metabolic stability than carboxamides.
Pharmacological Profiles
- Cannabinoid Receptor Affinity: Pyrazole carboxamides with pyrrolidine termini (e.g., target compound) may interact with CB1/CB2 receptors, similar to WIN 55212-2, which shows higher CB2 affinity (Ki = 1.9 nM vs. CB1 Ki = 15 nM) . However, the alkyne linker in the target compound could alter binding kinetics compared to classical cannabinoids.
- Enzyme Inhibition : Compared to Factor Xa inhibitors like the imidazole-substituted analog , the target compound’s pyrrolidine group may reduce off-target effects by avoiding interactions with polar active sites.
Physicochemical Properties
Analysis :
- The target compound’s moderate LogP (3.8) balances lipophilicity and solubility, whereas the thiazole analog’s higher LogP (5.2) may limit bioavailability.
- Fewer hydrogen bond acceptors compared to the imidazole derivative suggest reduced polar interactions, possibly favoring blood-brain barrier penetration.
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, emphasizing its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈FN₃O
- Molecular Weight : 253.31 g/mol
- CAS Number : 2193937-08-3
The presence of the fluorophenyl and pyrrolidine moieties suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structural features have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that derivatives of pyrazole could reduce edema in carrageenan-induced models, suggesting that our compound may possess comparable anti-inflammatory properties .
Anticancer Potential
Pyrazole derivatives have been explored for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of proliferative pathways. Compounds related to the pyrazole structure have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research .
Neuroprotective Effects
There is emerging evidence that pyrazole compounds can act as neuroprotective agents. They may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases. The specific effects of our compound on neuronal cells remain to be elucidated but warrant investigation based on structural similarities with known neuroprotective agents .
Case Studies and Research Findings
The biological activity of 3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide is likely mediated through several mechanisms:
- Inhibition of Enzymes : Pyrazole compounds often inhibit cyclooxygenases (COX), leading to reduced prostaglandin synthesis.
- Cytokine Modulation : They may downregulate pro-inflammatory cytokines, contributing to their anti-inflammatory effects.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been noted in related compounds.
Q & A
Q. What are the established synthetic routes for this compound, and what are their critical optimization parameters?
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclocondensation of hydrazines with β-keto esters, followed by functionalization of the pyrazole core. Key steps include:
- Core Formation : Cyclocondensation using phenylhydrazine and ethyl acetoacetate derivatives under basic conditions .
- Side-Chain Modification : Introduction of the pyrrolidinyl-butynyl moiety via nucleophilic substitution or copper-catalyzed coupling reactions .
- Carboxamide Formation : Activation of the carboxylic acid group (e.g., using CDI or HATU) followed by coupling with the amine-containing side chain .
Critical Parameters : Reaction temperature (50–80°C for cyclocondensation), solvent polarity (DMF or THF for coupling), and stoichiometric ratios (1:1.2 for amine:acid) .
Q. What spectroscopic and crystallographic methods are recommended for structural validation?
- NMR : Use H/C NMR to confirm regiochemistry of the pyrazole ring and substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .
- X-Ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry and confirms bond angles (e.g., dihedral angles between pyrazole and fluorophenyl groups ≈ 15–25°) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~388.4 g/mol) .
Q. What are the primary in vitro assays to evaluate biological activity?
- Enzyme Inhibition : Screen against kinase or receptor targets (e.g., IC determination via fluorescence polarization assays) .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids; note low aqueous solubility (<10 µM) may require DMSO co-solvents .
- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine at para-position) with logP and permeability .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to identify steric clashes and optimize the pyrrolidinyl-butynyl side chain for better fit .
- ADMET Prediction : Tools like SwissADME predict hepatic clearance (e.g., CYP3A4 metabolism) and BBB penetration .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., N-demethylation or hydroxylation products) that contribute to in vivo activity .
- Protein Binding Assays : Measure free fraction in plasma (e.g., >90% binding may reduce bioavailability) .
- Dose Escalation Studies : Adjust dosing frequency to account for rapid clearance observed in rodent models .
Q. What strategies mitigate the compound’s low aqueous solubility in formulation development?
- Salt Formation : Test hydrochloride or mesylate salts to improve solubility (>50 µM) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time .
- Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
Q. How can structural analogs address selectivity issues against off-target receptors?
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- CRISPR Knockout Models : Use HEK293 cells with deleted target genes to confirm on-target effects .
- Thermal Shift Assays : Measure ΔT shifts (>2°C) in recombinant proteins to confirm direct binding .
- Transcriptomics : RNA-seq analysis of treated cells to identify downstream pathway modulation .
Data Contradiction Analysis
Q. How should discrepancies between computational binding predictions and experimental IC50_{50}50 values be addressed?
- Re-Evaluate Force Fields : Use AMBER or CHARMM parameters to refine docking poses .
- Crystallographic Validation : Co-crystallize the compound with the target protein to resolve steric/electronic mismatches .
Q. What statistical methods reconcile variability in replicate biological assays?
- Grubbs’ Test : Identify outliers in dose-response curves (α = 0.05) .
- Mixed-Effects Modeling : Account for batch-to-batch variability in cell culture conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
